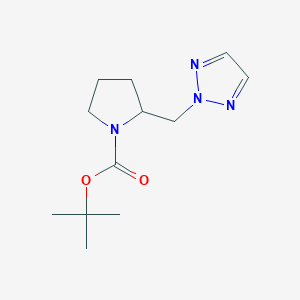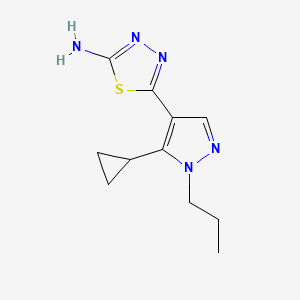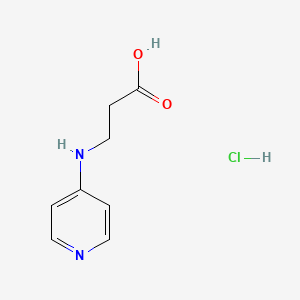
3-(azepan-1-ylcarbonyl)-N-(4-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(azepan-1-ylcarbonyl)-N-(4-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C23H25FN4O and its molecular weight is 392.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Convergent Synthesis of Dual Antagonists : A study highlighted the development of an efficient route to synthesize a potent 5HT7/5HT2 dual antagonist, featuring significant steps like regioselective construction of a tetra-substituted pyrazole and a unique Pd-catalyzed hydrogenation method for reductive amination (LiangJimmy, Deng, & Mani, 2011).
- Chiral Discrimination in Liquid Chromatography : Research on chromatographic enantioseparation using cellulose tris(5-fluoro-2-methylphenylcarbamate) as a chiral stationary phase for HPLC shows its application in separating complex molecular structures (Yashima, Yamamoto, & Okamoto, 1996).
- Antibacterial Agents Synthesis : A study focused on synthesizing and evaluating the antibacterial activity of compounds with amino- and/or hydroxy-substituted cyclic amino groups, including a compound structurally similar to the one , demonstrating its potential in antibacterial applications (Egawa et al., 1984).
Applications in Material Science
- Development of Aromatic Poly(amine−1,3,4-oxadiazole)s : A study created a new naphthylamine-derived aromatic dicarboxylic acid for use in blue-light-emitting materials, illustrating the application of similar compounds in developing advanced materials (Liou, Hsiao, Chen, & Yen, 2006).
- Synthesis of Inhibitors for Protein Tyrosine Kinases : Research on synthesizing 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones showed their potential as inhibitors of protein tyrosine kinases, demonstrating the compound's relevance in medicinal chemistry (Thompson et al., 2000).
Optical and Electrochemical Applications
- Charge Resonance Excitations Study : A study explored the electronic coupling between attached amine redox centers, indicating the application of such compounds in understanding charge transfer processes (Nöll et al., 2007).
- Azepanium Ionic Liquids Development : The synthesis of azepanium ionic liquids from azepane, as mentioned in a study, highlights the application of similar compounds in creating new ionic liquids for various industrial and scientific purposes (Belhocine et al., 2011).
properties
IUPAC Name |
azepan-1-yl-[4-(4-fluoro-2-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O/c1-15-13-17(24)8-10-20(15)27-21-18-9-7-16(2)26-22(18)25-14-19(21)23(29)28-11-5-3-4-6-12-28/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVFJPQGXUNRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=C(C=C3)F)C)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2699741.png)
![N-[(1,1-Dimethylspiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1'-yl)methyl]prop-2-enamide](/img/structure/B2699747.png)




![2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2699754.png)



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2699760.png)
![4-Prop-2-ynyl-N-[(2,3,5,6-tetrafluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B2699761.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2699763.png)
